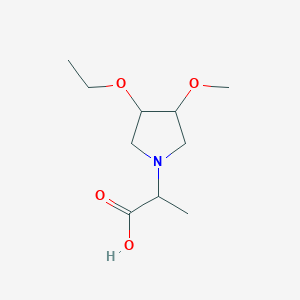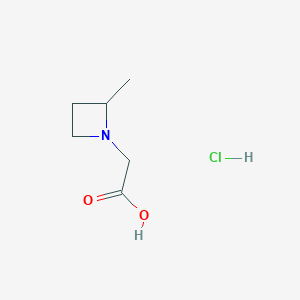
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid
説明
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biomarker Identification and Cancer Research
Studies have shown that measuring human urinary carcinogen metabolites is a practical approach for obtaining important information about tobacco and cancer. Carcinogens and their metabolites quantified in the urine of smokers or those exposed to environmental tobacco smoke include various acids and compounds, highlighting the role of chemical analysis in cancer research and public health interventions (Hecht, 2002).
Environmental Chemistry and Herbicide Sorption
Research on the sorption of herbicides, including various phenoxy acids, to soil and minerals provides insights into the environmental behavior and fate of these chemicals. This knowledge assists in understanding pollutant migration, environmental risk assessment, and the development of mitigation strategies (Werner, Garratt, & Pigott, 2012).
Biodegradation and Groundwater Remediation
The biodegradation and fate of gasoline additives in soil and groundwater have been reviewed, indicating the capacity of microorganisms to degrade such compounds. This research is crucial for assessing environmental contamination and developing bioremediation strategies for polluted sites (Thornton et al., 2020).
Renewable Resources and Polymer Science
Investigations into the conversion of biomass to value-added chemicals highlight the potential of renewable resources in replacing non-renewable hydrocarbon sources. Such studies underscore the importance of sustainable chemistry and materials science in developing new polymers and functional materials from biomass derivatives (Chernyshev, Kravchenko, & Ananikov, 2017).
Pharmacological Studies
Research on specific compounds like chlorogenic acid and its pharmacological effects, including antioxidant, anti-cancer, and neuroprotective activities, serves as a model for studying the biological activities of complex organic molecules. This area of research has significant implications for drug discovery and the development of therapeutic agents (Naveed et al., 2018).
特性
IUPAC Name |
2-(3-ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-4-15-9-6-11(5-8(9)14-3)7(2)10(12)13/h7-9H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFSYPSDIJDGTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





amino}propanoate](/img/structure/B1477962.png)
![[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1477964.png)







![3-[(3-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1477978.png)

